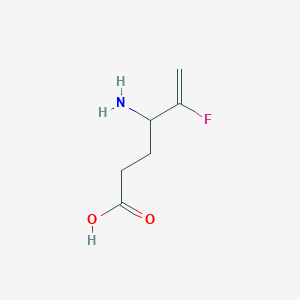
5-Hexenoic acid, 4-amino-5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexenoic acid, 4-amino-5-fluoro- is a synthetic compound that belongs to the class of amino acids with fluorinated olefinic motifs. This compound is known for its unique structural properties, which include a fluorine atom and an amino group attached to a hexenoic acid backbone. It is a monofluorinated analogue of the anticonvulsant drug vigabatrin, which is used to treat epilepsy and other neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexenoic acid, 4-amino-5-fluoro- involves several steps. One common method starts with the vinylation of 5-ethoxy-2-pyrrolidinone using potassium carbonate and vinyl magnesium bromide. This reaction yields 5-vinyl-2-pyrrolidinone, which is then further processed to obtain the desired compound .
Another method involves the reduction of succinimide with a hydride donor in an alcoholic solvent in the presence of a protic acid. This process produces a 5-alkoxy-2-pyrrolidone intermediate, which is then converted to 4-amino-5-hexenoic acid .
Industrial Production Methods
Industrial production of 5-Hexenoic acid, 4-amino-5-fluoro- typically follows similar synthetic routes but on a larger scale. The processes are optimized for cost-effectiveness and safety, often involving the use of eco-friendly reagents and conditions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Hexenoic acid, 4-amino-5-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxo derivatives.
Reduction: Reduction reactions can modify the double bond or the carboxylic acid group.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Scientific Research Applications
5-Hexenoic acid, 4-amino-5-fluoro- has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hexenoic acid, 4-amino-5-fluoro- involves the inhibition of GABA-AT, an enzyme responsible for the degradation of gamma-aminobutyric acid (GABA) in the brain. By inhibiting this enzyme, the compound increases the levels of GABA, which helps to control seizures and other neurological disorders . The inhibition occurs through the formation of a Schiff base with the active site of the enzyme, followed by the elimination of the fluoride ion and subsequent inactivation of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Vigabatrin: A non-fluorinated analogue used as an anticonvulsant.
4-Amino-5-hexynoic acid: Another analogue with a different functional group.
(1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115): A more potent inhibitor of GABA-AT with fewer side effects.
Uniqueness
5-Hexenoic acid, 4-amino-5-fluoro- is unique due to its monofluorinated structure, which provides a balance between potency and safety. Its ability to inhibit GABA-AT with fewer side effects compared to other analogues makes it a promising candidate for further research and development .
Properties
CAS No. |
105457-53-2 |
|---|---|
Molecular Formula |
C6H10FNO2 |
Molecular Weight |
147.15 g/mol |
IUPAC Name |
4-amino-5-fluorohex-5-enoic acid |
InChI |
InChI=1S/C6H10FNO2/c1-4(7)5(8)2-3-6(9)10/h5H,1-3,8H2,(H,9,10) |
InChI Key |
SRKSAKLEFCLFCV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(CCC(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















